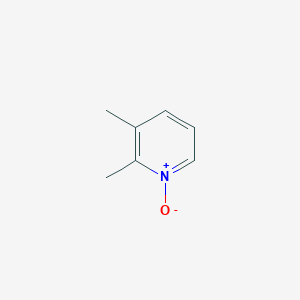

2,3-Dimethylpyridine 1-oxide

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylpyridine 1-oxide typically involves the oxidation of 2,3-dimethylpyridine. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of acetic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Nitration Reactions

2,3-Dimethylpyridine 1-oxide undergoes nitration under acidic conditions to form nitro derivatives. A scalable method involves:

Mechanism :

The reaction proceeds via electrophilic aromatic substitution (EAS), where the N-oxide group activates the pyridine ring toward nitration at the para position relative to the oxide group .

Chlorination Reactions

Chlorination introduces a chloro substituent at the 4-position:

Applications :

The chlorinated derivative serves as a precursor in synthesizing proton-pump inhibitors like Rabeprazole .

Reduction Reactions

The N-oxide group is reduced to regenerate the parent pyridine:

Biological Relevance :

Enzymatic reduction by liver microsomes involves NADPH-dependent enzymes, highlighting potential metabolic pathways .

Coordination Chemistry

The N-oxide moiety acts as a ligand for transition metals:

Example Reaction :

Nucleophilic Substitution

The compound participates in substitution reactions via two primary pathways:

- Addition-Elimination (AE) : Direct displacement of substituents by nucleophiles (e.g., methoxide) .

- Elimination-Addition (EA) : Forms a pyridyne intermediate (e.g., 2,3-pyridyne N-oxide) under strong basic conditions .

Key Example :

Reaction with potassium amide (KNH₂) yields 2- and 3-amino derivatives .

Rearrangement Reactions

Treatment with acetic anhydride induces ring rearrangement:

- Conditions : Reflux in acetic anhydride .

- Product : Acetylated derivatives or ring-expanded compounds, depending on substituents .

Mechanistic Insight :

The N-oxide group facilitates electron redistribution, promoting skeletal rearrangements .

Biological Interactions

This compound interacts with biological systems via:

- Enzyme Inhibition : Binds to cytochrome P450 enzymes, altering metabolic pathways .

- Cytotoxicity : Reacts with cellular nucleophiles (e.g., glutathione), inducing oxidative stress.

Comparative Reaction Data

Key Research Findings

- Catalytic Applications : Ru complexes of this compound show 90% conversion in transfer hydrogenation of ketones .

- Synthetic Utility : The 4-nitro derivative is a critical intermediate in antitumor agent synthesis .

- Environmental Impact : Substituting HNO₃ with KNO₃ in nitration reduces toxic NOx emissions .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2,3-Dimethylpyridine 1-oxide serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to enhance reaction rates and yields in drug discovery processes. Notably, it has been investigated for its potential anticonvulsant and neuroprotective properties, indicating possible therapeutic applications in treating neurological disorders.

Case Study: Neuroprotective Effects

Research has demonstrated that this compound may influence metabolic pathways by interacting with specific enzymes. This interaction could lead to the development of novel pharmacological agents targeting metabolic diseases .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in formulating agrochemicals. It contributes to effective pest control and crop protection strategies, promoting sustainable agricultural practices .

Application in Pest Control

The compound has been incorporated into various formulations aimed at enhancing crop resilience against pests and diseases. Its efficacy in this area supports ongoing research into environmentally friendly agricultural solutions .

Analytical Chemistry

The compound is employed as a reagent in analytical methods for detecting and quantifying other substances. This application is crucial for quality control in laboratories, particularly in pharmaceutical and environmental testing .

Example: Quality Control

In quality control processes, this compound aids in the detection of impurities in pharmaceutical products, ensuring compliance with safety standards .

Material Science

This compound plays a significant role in developing specialized materials such as polymers and coatings. Its incorporation into these materials enhances durability and performance across various applications .

Development of Functional Materials

Research indicates that this compound can be used to create metal-organic frameworks (MOFs) with potential applications in gas storage and separation technologies .

Environmental Science

In environmental science, this compound is utilized to study the impact of pollutants and develop remediation strategies. Its properties make it a suitable candidate for assessing environmental health risks associated with chemical exposure .

Environmental Monitoring

Studies have employed this compound to investigate the degradation pathways of pollutants in various ecosystems, contributing to the development of effective environmental management practices .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceuticals | Intermediate for drug synthesis; potential neuroprotective effects |

| Agricultural Chemistry | Formulation of agrochemicals for pest control |

| Analytical Chemistry | Reagent for detecting and quantifying substances; quality control |

| Material Science | Development of polymers and coatings; creation of functional materials |

| Environmental Science | Assessment of pollutants; strategies for chemical remediation |

Mecanismo De Acción

The mechanism of action of 2,3-Dimethylpyridine 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can participate in redox reactions, influencing the activity of enzymes and other proteins. The compound’s ability to form coordination complexes with metal ions also plays a role in its biological and chemical activities.

Comparación Con Compuestos Similares

- 2,4-Dimethylpyridine 1-oxide

- 2,5-Dimethylpyridine 1-oxide

- 2,6-Dimethylpyridine 1-oxide

- 3,4-Dimethylpyridine 1-oxide

- 3,5-Dimethylpyridine 1-oxide

Comparison: Compared to its isomers, 2,3-Dimethylpyridine 1-oxide exhibits unique reactivity due to the specific positioning of the methyl groups and the N-oxide. This positioning affects its electronic properties and steric hindrance, making it distinct in terms of its chemical behavior and applications.

Actividad Biológica

2,3-Dimethylpyridine 1-oxide (CAS No. 22710-07-2), also known as 2,3-lutidine N-oxide, is a heterocyclic compound that has garnered attention for its various biological activities. This article delves into the biological properties, mechanisms of action, and potential applications of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C₇H₉NO

- Molecular Weight : 123.15 g/mol

- Melting Point : 85-93 °C

- Boiling Point : 160-161 °C (at 1 Torr)

- Density : Approximately 1.00 g/cm³

- Solubility : Slightly soluble in chloroform and DMSO

This compound exhibits several biological activities primarily through its role as an enzyme substrate and inhibitor. It has been studied for its interactions with various enzymes, particularly in the context of drug metabolism and synthesis.

- Enzymatic Reduction : This compound can be reduced enzymatically by ferredoxin, which highlights its role in biochemical pathways involving pyridine derivatives .

- COMT Inhibition : Related compounds have been shown to inhibit catechol-O-methyltransferase (COMT), an important enzyme in the metabolism of catecholamines. This inhibition can enhance the bioavailability of L-DOPA, a critical factor in Parkinson's disease treatment .

Pharmacological Studies

Recent studies have explored the pharmacological implications of this compound and its derivatives:

- Antioxidant Activity : Research indicates that certain pyridine N-oxides possess antioxidant properties, which may contribute to their protective effects against oxidative stress in biological systems .

- Anticancer Potential : Some derivatives have shown promise in modulating cancer cell viability through pathways involving protein kinase C (PKC), suggesting potential applications in cancer therapy .

Study on Enzyme Interaction

A study demonstrated the enzymatic reduction of various pyridine N-oxides using recombinant enzymes. The results indicated that this compound was effectively converted into its reduced form, highlighting its potential as a substrate for biocatalytic processes .

Clinical Relevance in Parkinson's Disease

In clinical settings, derivatives of this compound have been evaluated for their efficacy as COMT inhibitors. A randomized clinical trial assessed the pharmacokinetics and pharmacodynamics of these compounds in patients with Parkinson's disease, revealing significant improvements in L-DOPA plasma levels when combined with standard treatments .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2,3-dimethyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6-4-3-5-8(9)7(6)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWLULCKKOHDCIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C([N+](=CC=C1)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22710-07-2 | |

| Record name | Pyridine, 2,3-dimethyl-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22710-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2,3-dimethyl-, 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.